![molecular formula C7H5LiN4O2 B2882567 6-甲基-[1,2,4]三唑并[4,3-a]吡嗪-3-羧酸锂 CAS No. 2197061-92-8](/img/structure/B2882567.png)

6-甲基-[1,2,4]三唑并[4,3-a]吡嗪-3-羧酸锂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

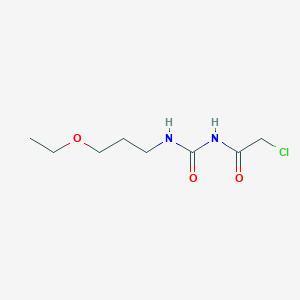

“Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate” is a chemical compound with the CAS Number: 2361634-03-7 . It has a molecular weight of 183.1 . The IUPAC name for this compound is lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O2.Li/c1-5-2-3-6-9-10-7 (8 (12)13)11 (6)4-5;/h2-4H,1H3, (H,12,13);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.

科学研究应用

官能化和反应性

与 6-甲基-[1,2,4]三唑并[4,3-a]吡嗪-3-羧酸锂相关的不同 2-芳基化的恶唑并[4,5-b]吡嗪已通过去质子金属化过程进行官能化。该研究探索了使用 2,2,6,6-四甲基哌啶锂形成锂代物及其随后通过碘解捕获的效率,突出了锌基原位捕获物对官能化底物的影响。这项研究提供了对受取代基影响的去质子金属化区域选择性的见解,有助于理解此类化合物的化学行为 (Bisballe 等人,2018)。

合成和衍生物形成

已经对与 6-甲基-[1,2,4]三唑并[4,3-a]吡嗪-3-羧酸锂在结构上相关的 6-取代-[1,2,4]三唑并[4,3-b]吡嗪衍生物的合成进行了研究。这包括探索它们的潜在降压活性以及使用氢化铝锂和硼氢化钾检查不同的还原方法。虽然这些化合物没有表现出预期的生物活性,但这项工作有助于更广泛地理解此类化合物的合成途径和反应性 (Kosáry 等人,1983)。

锂化和亲电试剂反应研究

与 6-甲基-[1,2,4]三唑并[4,3-a]吡嗪-3-羧酸锂密切相关的三唑并吡啶的锂化反应已经过研究,展示了锂代物的形成及其与各种亲电试剂的反应。这项研究揭示了此类锂化中间体在合成三唑并吡啶-7-基衍生物中的潜力,为杂环化学领域和新型化合物的合成做出了宝贵的贡献 (Jones & Sliskovic,1982)。

安全和危害

未来方向

作用机制

Target of Action

The primary targets of Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

This compound interacts with its targets by binding to the kinase domains of c-Met and VEGFR-2 . This binding inhibits the kinase activity, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate affects several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth, survival, and angiogenesis . The inhibition of these pathways leads to a decrease in cell proliferation and an increase in apoptosis .

Pharmacokinetics

It is known that the compound is a powder at room temperature , suggesting that it could be administered orally

Result of Action

The result of the action of Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a decrease in cell proliferation and an increase in apoptosis . Specifically, it has been shown to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . Moreover, it has been found to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner, and induce the late apoptosis of A549 cells .

Action Environment

The action of Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is stored at room temperature Additionally, its efficacy could be influenced by the presence of other compounds or drugs in the system

属性

IUPAC Name |

lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2.Li/c1-4-3-11-5(2-8-4)9-10-6(11)7(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZHWRLSIMKVAG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CN2C(=NN=C2C(=O)[O-])C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5LiN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(cyclopentylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2882485.png)

![3-(4-Chlorophenyl)-8-(propan-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2882486.png)

![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2882490.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2882492.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2882493.png)

![N-(4-amino-3,5-dichlorophenyl)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2882494.png)

![N-[3-(Methoxymethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]prop-2-enamide](/img/structure/B2882496.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2882505.png)

![4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2882507.png)